Calcium;magnesium;tetraacetate Calcium;magnesium;tetraacetate
Brand Name: Vulcanchem
CAS No.: 76123-46-1
VCID: VC3889648
InChI: InChI=1S/4C2H4O2.Ca.Mg/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4
SMILES: CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2]
Molecular Formula: C8H12CaMgO8
Molecular Weight: 300.56 g/mol

Calcium;magnesium;tetraacetate

CAS No.: 76123-46-1

Cat. No.: VC3889648

Molecular Formula: C8H12CaMgO8

Molecular Weight: 300.56 g/mol

* For research use only. Not for human or veterinary use.

Calcium;magnesium;tetraacetate - 76123-46-1

Specification

CAS No. 76123-46-1
Molecular Formula C8H12CaMgO8
Molecular Weight 300.56 g/mol
IUPAC Name calcium;magnesium;tetraacetate
Standard InChI InChI=1S/4C2H4O2.Ca.Mg/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4
Standard InChI Key ZORPJCONVDWMSP-UHFFFAOYSA-J
SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2]
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Calcium magnesium tetraacetate is a heterobimetallic complex comprising calcium (Ca2+\text{Ca}^{2+}), magnesium (Mg2+\text{Mg}^{2+}), and acetate (CH3COO\text{CH}_3\text{COO}^-) ions. Its molecular formula, C8H12CaMgO8\text{C}_8\text{H}_{12}\text{CaMgO}_8, corresponds to a molar mass of 510.79 g/mol . The compound’s structure involves each metal center coordinating with four acetate ligands, forming a stable tetrahedral geometry. This configuration ensures balanced charge distribution, contributing to its solubility and reactivity in aqueous environments.

Crystallographic and Spectroscopic Data

While crystallographic data for CMTA remains limited, related calcium and magnesium acetates exhibit monoclinic crystal systems. Fourier-transform infrared (FTIR) spectroscopy of CMTA would likely show characteristic absorption bands for acetate ligands, including asymmetric C–O stretching at 1,550–1,650 cm1^{-1} and symmetric stretching at 1,400–1,450 cm1^{-1} .

Synthesis and Industrial Production

Synthetic Pathways

CMTA is synthesized through neutralization reactions involving acetic acid with calcium and magnesium hydroxides or carbonates:

2CH3COOH+Ca(OH)2+Mg(OH)2CaMg(CH3COO)4+2H2O2\text{CH}_3\text{COOH} + \text{Ca(OH)}_2 + \text{Mg(OH)}_2 \rightarrow \text{CaMg(CH}_3\text{COO)}_4 + 2\text{H}_2\text{O}

Industrial-scale production optimizes cost-efficiency by using agricultural byproducts like vinegar or wheat straw as acetic acid sources .

Manufacturing Optimization

Key parameters influencing CMTA quality include:

  • pH Control: Adjustments between 6.0–9.0 prevent hydroxide precipitation .

  • Ca/Mg Ratio: A 1:1 molar ratio ensures stoichiometric binding, though deviations up to 10:0 or 0:10 are feasible for tailored applications .

  • Temperature: Reactions are conducted at 25–60°C to enhance yield without degrading acetate ligands .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Boiling Point117.1°C at 760 mmHg
Solubility in Water28 g/100 mL at 20°C
Heat of Solution-15.2 kJ/mol (endothermic)
Vapor Pressure13.9 mmHg at 25°C

CMTA’s endothermic dissolution makes it effective for lowering ice’s freezing point, while its moderate solubility ensures gradual release in physiological environments .

Stability and Reactivity

The compound remains stable under ambient conditions but hydrolyzes in strongly acidic or alkaline media. Decomposition above 200°C releases acetic acid vapors and metal oxides .

Biomedical Applications: Phosphate Binding

Mechanism of Action

In patients with chronic kidney disease, CMTA binds dietary phosphate in the gastrointestinal tract via ligand exchange, forming insoluble calcium-magnesium phosphate complexes excreted in feces .

ParameterCMTA GroupSevelamer GroupP-value
Serum Phosphorus Reduction1.62 → 1.45 mmol/L1.60 → 1.50 mmol/L0.0042
Hypercalcemia Incidence4.8%3.9%0.32
Serum Magnesium Increase+0.26 mmol/L+0.01 mmol/L<0.0001

CMTA achieved non-inferior phosphorus control with comparable adverse event rates, though mild hypermagnesemia occurred in 12% of users .

Environmental and Industrial Applications

Deicing Performance

CMTA’s ice-melting capacity arises from its ability to depress freezing points by up to -15°C at 20% w/w concentration. Field tests show 30% faster snow clearance than sodium chloride, with minimal concrete scaling (ASTM scale rating 0.1–1.0 vs. 3.0–5.0 for CaCl2_2) .

Environmental Impact

Unlike chloride-based deicers, CMTA is biodegradable and non-corrosive to metals. It also neutralizes acid rain components via acetate buffering:

CH3COO+H+CH3COOH(pKa=4.76)\text{CH}_3\text{COO}^- + \text{H}^+ \rightarrow \text{CH}_3\text{COOH} \quad (\text{p}K_a = 4.76)

Lifecycle assessments indicate a 60% lower aquatic toxicity profile compared to conventional deicers .

RouteSpeciesLD50_{50}Source
OralRat3,071 mg/kg
InhalationRat>4,600 mg/m3^3
DermalRabbit>5,000 mg/kg

CMTA poses moderate toxicity upon ingestion but is safer than magnesium acetate alone due to reduced bioavailability .

Analytical Characterization Methods

Titrimetric Analysis

Calcium and magnesium content is determined via EDTA titration. Using eriochrome black T indicator, magnesium is titrated at pH 10, followed by calcium titration after NaOH adjustment to pH 12 .

Spectroscopic Techniques

Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies metal ions with detection limits of 0.1 ppm for Ca and 0.05 ppm for Mg .

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